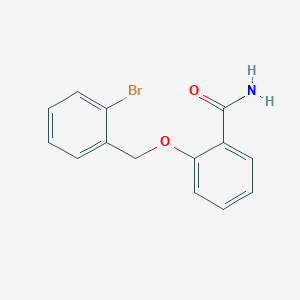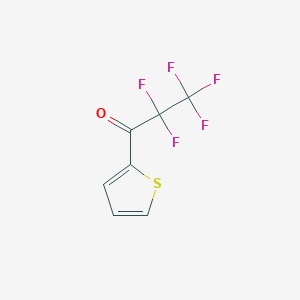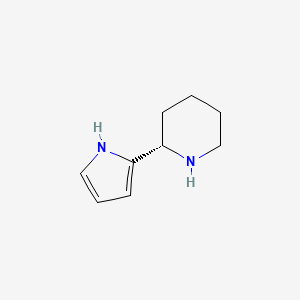![molecular formula C13H21NO3 B14887078 Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887078.png)
Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure includes a tert-butyl group, a hydroxy group, and an azabicyclo heptene framework, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of cyclopropenes and aminocyclopropanes in a (3 + 2) annulation reaction . This reaction can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes. For example, the preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one, a related compound, has been achieved using enzymatic resolution techniques with Pseudomonas fluorescens lipase . Similar methods could be adapted for the production of this compound.
化学反応の分析
Types of Reactions
Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
類似化合物との比較
Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate can be compared with other similar compounds, such as:
Bicyclo[3.2.0]hept-2-en-6-one: A related compound used in similar synthetic applications.
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
分子式 |
C13H21NO3 |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
ethyl (1R,5R,6R)-7-tert-butyl-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-5-17-12(16)8-6-9-11(10(15)7-8)14(9)13(2,3)4/h7,9-11,15H,5-6H2,1-4H3/t9-,10-,11-,14?/m1/s1 |
InChIキー |
JQBAURCOTFMLLW-POGOCJABSA-N |
異性体SMILES |
CCOC(=O)C1=C[C@H]([C@H]2[C@@H](C1)N2C(C)(C)C)O |
正規SMILES |
CCOC(=O)C1=CC(C2C(C1)N2C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


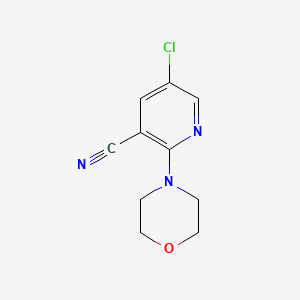
![2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14887010.png)

![N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14887018.png)
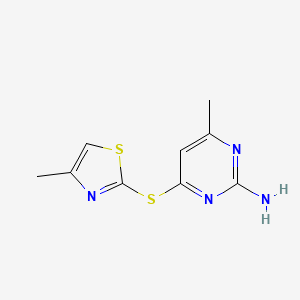
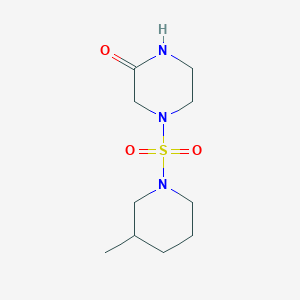
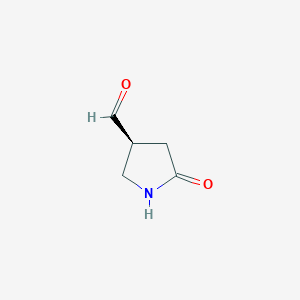
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
![[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14887070.png)
![1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14887094.png)
